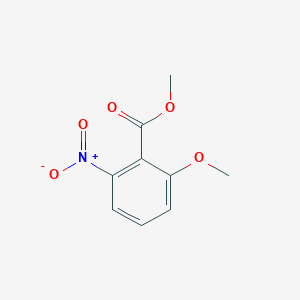

Methyl 2-methoxy-6-nitrobenzoate

Description

BenchChem offers high-quality Methyl 2-methoxy-6-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-6-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGPBKXTVWMPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506017 | |

| Record name | Methyl 2-methoxy-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77901-52-1 | |

| Record name | Methyl 2-methoxy-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-6-nitrobenzoate is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectral characterization. While specific biological activity data for this compound is limited in publicly available literature, this guide also discusses the known biological activities of structurally related nitrobenzoate derivatives, suggesting potential areas for future investigation.

Chemical Properties and Data

Methyl 2-methoxy-6-nitrobenzoate, with the CAS number 77901-52-1, is a pale yellow crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 77901-52-1 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Melting Point | 63-65 °C[1] |

| Appearance | Pale yellow needles[1] |

| Solubility | Soluble in ethanol[1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-methoxy-6-nitrobenzoate can be achieved through a nucleophilic aromatic substitution reaction on a dinitro-substituted precursor. The following protocol is based on a reported laboratory-scale synthesis.[1]

Synthesis of the Precursor: Methyl 2,6-dinitrobenzoate

Materials:

-

2,6-Dinitrobenzoic acid

-

Dimethyl sulfate

-

Sodium hydrogen carbonate

-

Dry acetone

-

Water

-

Aqueous ethanol

Procedure:

-

A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is prepared.

-

Sodium hydrogen carbonate (15 g, 0.18 M) is added to the solution.

-

The resulting mixture is heated under reflux for 30 hours.

-

After cooling, the mixture is filtered.

-

The filtrate is diluted with water (700 ml) to precipitate the ester.

-

The crude product is collected and recrystallized from aqueous ethanol to afford Methyl 2,6-dinitrobenzoate as yellow needles.

Synthesis of Methyl 2-methoxy-6-nitrobenzoate

Materials:

-

Methyl 2,6-dinitrobenzoate

-

Sodium methoxide

-

Absolute methanol

-

Water

-

Ether

-

Ethanol

Procedure:

-

Methyl 2,6-dinitrobenzoate (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).

-

The mixture is heated under reflux for 11 hours.

-

The bulk of the solvent is removed under reduced pressure.

-

The residue is diluted with water (400 ml) and extracted with ether (4 x 150 ml).

-

The combined ethereal extracts are washed with water until the aqueous phase is colorless.

-

The ethereal solution is dried, and the solvent is removed.

-

The resulting ester is crystallized from ethanol to yield Methyl 2-methoxy-6-nitrobenzoate as pale yellow needles (Yield: 73%).[1]

Spectroscopic Characterization

The structure of the synthesized Methyl 2-methoxy-6-nitrobenzoate has been confirmed by various spectroscopic methods. The key data are summarized below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3080 | Aromatic C-H stretch |

| 1730 | C=O (ester) stretch |

| 1600, 1480 | Aromatic C=C stretch |

| 1520 | Asymmetric NO₂ stretch |

| 1260 | C-O (ester) stretch |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Chemical Shifts (δ) in ppm:

-

3.85 (s, 3H, CO₂CH₃)

-

3.90 (s, 3H, OCH₃)

-

7.20-7.85 (m, 3H, aromatic)[1]

-

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 211.0483 | 38 | [M]⁺ (Calculated for C₉H₉NO₅: 211.0481)[1] |

| 194 | 35 | [M - OH]⁺ |

| 180 | 100 | [M - OCH₃]⁺ |

| 76 | 20 | [C₆H₄]⁺ |

Reactivity

The nitro group of Methyl 2-methoxy-6-nitrobenzoate can be readily reduced to an amino group, providing a pathway to other valuable intermediates.

Reduction to 2-Amino-6-methoxybenzoic Acid

Materials:

-

Methyl 2-methoxy-6-nitrobenzoate

-

Methanol

-

10% Palladium on charcoal (Pd/C)

-

Hydrogen gas

-

Aqueous sodium hydroxide (5%)

-

Sulfuric acid (5%)

Procedure:

-

Methyl 2-methoxy-6-nitrobenzoate (21 g, 0.1 M) is dissolved in methanol (600 ml).

-

10% Palladium on charcoal (600 mg) is added as a catalyst.

-

The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen gas ceases.

-

The solution is filtered to remove the catalyst.

-

The filtrate is concentrated to yield a dark oil (the crude amine).

-

This oil is immediately refluxed with 5% aqueous sodium hydroxide (250 ml) until a clear solution is obtained (hydrolysis of the ester).

-

The solution is cooled, extracted once with ether (30 ml) to remove non-acidic impurities.

-

The aqueous phase is carefully acidified to pH 4 with 5% sulfuric acid to precipitate the product.

-

The precipitate of 2-Amino-6-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Biological Activity and Potential Applications

While specific studies on the biological activity of Methyl 2-methoxy-6-nitrobenzoate are not prominent in the searched literature, the broader class of substituted nitrobenzoates has attracted attention in medicinal chemistry.

General Biological Activities of Nitrobenzoates

-

Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.

-

Anti-inflammatory Effects: Some nitrobenzoate derivatives have been investigated for their anti-inflammatory potential.

-

Chemoattractants: Certain nitrobenzoates have been shown to act as chemoattractants for some bacterial strains, such as Pseudomonas.[2]

Potential as a Synthetic Intermediate

The reactivity of the nitro and ester functional groups, as well as the potential for substitution on the aromatic ring, makes Methyl 2-methoxy-6-nitrobenzoate a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.

Conclusion

Methyl 2-methoxy-6-nitrobenzoate is a readily synthesizable compound with well-defined chemical and spectral properties. While its specific biological activities remain to be thoroughly investigated, its structural features and the known bioactivities of related nitroaromatic compounds suggest that it could be a valuable building block in the development of new therapeutic agents. Further research into its biological effects is warranted to explore its full potential in drug discovery and development.

References

Technical Guide: Methyl 2-methoxy-6-nitrobenzoate

CAS Number: 77901-52-1

This technical guide provides a comprehensive overview of Methyl 2-methoxy-6-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a proposed synthesis pathway, and general applications.

Chemical and Physical Properties

Methyl 2-methoxy-6-nitrobenzoate is a nitrobenzoate derivative with the following key identifiers and properties. Limited experimental data is publicly available; therefore, some values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 77901-52-1 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

A potential precursor, 2-methyl-6-nitrobenzoic acid, is an important synthetic raw material for 2-methoxy-6-methylbenzoic acid, a key intermediate for the pesticide metrafenone.[3] The synthesis of 2-methyl-6-nitrobenzoic acid can be achieved through the oxidation of 3-nitro-o-xylene.[3]

Proposed Synthetic Pathway:

A general multi-step synthesis involving nitration, esterification, and methylation is a common method for preparing similar compounds.[4] For instance, the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid is a standard procedure.[5][6] Following the formation of the nitro-aromatic core, subsequent functional group manipulations would lead to the final product.

General Experimental Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of Methyl 2-methoxy-6-nitrobenzoate.

Applications in Research and Development

Methyl 2-methoxy-6-nitrobenzoate and its structural analogs are primarily utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4] The presence of methoxy, nitro, and methyl ester functional groups provides multiple reaction sites for further chemical modifications.

Nitroaromatic compounds, in general, are versatile precursors. The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules.[4] Structurally related compounds, such as methyl 2-methoxy-3-nitrobenzoate, are used in the synthesis of enzyme inhibitors and receptor modulators.[7] While specific biological activities or target pathways for Methyl 2-methoxy-6-nitrobenzoate have not been documented in publicly available literature, its utility as a building block in medicinal chemistry is inferred from the applications of analogous structures.

Characterization

Detailed spectroscopic data for Methyl 2-methoxy-6-nitrobenzoate is not widely available. For structurally related compounds like methyl 2-nitrobenzoate, extensive spectral information, including 1H NMR, 13C NMR, and mass spectrometry data, is accessible in public databases such as PubChem.[8] Researchers synthesizing Methyl 2-methoxy-6-nitrobenzoate would typically use these techniques for structural confirmation.

General Analytical Workflow:

Caption: Standard analytical workflow for the structural characterization of a synthesized compound.

Safety Information

Detailed toxicological data for Methyl 2-methoxy-6-nitrobenzoate is not available. As with all nitroaromatic compounds, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For related compounds, such as methyl 2-methyl-6-nitrobenzoate, GHS hazard statements indicate that it may be harmful if swallowed and cause skin and eye irritation.[9] Similar precautions should be taken when handling Methyl 2-methoxy-6-nitrobenzoate.

References

- 1. Methyl 2-methoxy-6-nitrobenzoate – Biotuva Life Sciences [biotuva.com]

- 2. METHYL 2-METHOXY-6-NITROBENZOATE CAS#: 77901-52-1 [amp.chemicalbook.com]

- 3. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Methyl 2-methoxy-6-methyl-3-nitrobenzoate | 89586-16-3 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. nbinno.com [nbinno.com]

- 8. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-methoxy-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-methoxy-6-nitrobenzoate (CAS Number: 77901-52-1). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and analysis.

Core Physical and Chemical Properties

Methyl 2-methoxy-6-nitrobenzoate is a nitroaromatic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a benzene ring substituted with a methoxy group, a nitro group, and a methyl ester group. These functional groups dictate its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

| CAS Number | 77901-52-1 | N/A |

| Melting Point | 63-65 °C | [1] |

| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [1] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in ethanol | [1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 2-methoxy-6-nitrobenzoate is typically achieved through the electrophilic nitration of a suitable precursor, such as methyl 2-methoxybenzoate. The following is a representative experimental protocol.

Synthesis of Methyl 2-methoxy-6-nitrobenzoate via Nitration

Materials:

-

Methyl 2-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.

-

Reaction Setup: A solution of methyl 2-methoxybenzoate in concentrated sulfuric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Nitration: The cold nitrating mixture is added dropwise to the stirred solution of methyl 2-methoxybenzoate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is slowly poured onto crushed ice with vigorous stirring.

-

Isolation of the Crude Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove residual acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield Methyl 2-methoxy-6-nitrobenzoate as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The methoxy and methyl ester protons will each appear as a singlet, typically in the range of δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester group (around δ 165 ppm), the aromatic carbons (in the range of δ 120-150 ppm), and the carbons of the methoxy and methyl ester groups (around δ 50-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.

-

NO₂ asymmetric stretch: A strong absorption band around 1530 cm⁻¹.

-

NO₂ symmetric stretch: A strong absorption band around 1350 cm⁻¹.

-

C-O stretch (ester and ether): Absorption bands in the region of 1250-1000 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorption bands around 3100-2850 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (211.17). Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the nitro group (-NO₂).

Chemical Reactivity and Visualization

Methyl 2-methoxy-6-nitrobenzoate can undergo several key chemical transformations, primarily involving its nitro and ester functional groups. These reactions are crucial for its use as a synthetic intermediate.

Caption: Synthesis and key reactions of Methyl 2-methoxy-6-nitrobenzoate.

The diagram above illustrates the synthesis of Methyl 2-methoxy-6-nitrobenzoate from methyl 2-methoxybenzoate via nitration. It also depicts two of its principal chemical reactions: the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid. These transformations highlight the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.

Applications in Research and Development

As a functionalized aromatic compound, Methyl 2-methoxy-6-nitrobenzoate serves as a valuable building block in organic synthesis. The presence of three distinct functional groups at specific positions on the benzene ring allows for a variety of chemical modifications. This makes it a useful precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The nitro group, in particular, can be readily converted to an amino group, which is a key functional group in many biologically active molecules. The ester and methoxy groups also offer sites for further synthetic transformations.

References

An In-depth Technical Guide on Methyl 2-methoxy-6-nitrobenzoate

This guide provides an overview of the fundamental physicochemical properties of Methyl 2-methoxy-6-nitrobenzoate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The core molecular attributes of Methyl 2-methoxy-6-nitrobenzoate are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

Data sourced from Biotuva Life Sciences.[1]

Logical Relationship of Compound Properties

The following diagram illustrates the hierarchical relationship between the chemical name and its derived molecular properties.

References

The Solubility Profile of Methyl 2-methoxy-6-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-methoxy-6-nitrobenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry and drug formulation. This document outlines standard experimental methodologies for solubility determination and presents a framework for reporting such data.

Introduction

Methyl 2-methoxy-6-nitrobenzoate (C₉H₉NO₅, Molar Mass: 211.17 g/mol ) is a nitrobenzoate ester. Its molecular structure, featuring both polar (nitro and ester) and non-polar (aromatic ring, methyl, and methoxy groups) moieties, suggests a varied solubility profile in different solvent systems. Accurate solubility data is essential for optimizing reaction conditions, purification processes, and for the development of potential pharmaceutical formulations.

While specific quantitative solubility data for Methyl 2-methoxy-6-nitrobenzoate is not extensively available in published literature, this guide provides standardized protocols to enable researchers to generate this critical data. The principles of "like dissolves like" suggest that the compound will exhibit higher solubility in polar aprotic and some polar protic organic solvents, with limited solubility in non-polar solvents and water. For instance, related compounds like ethyl 4-nitrobenzoate are generally soluble in organic solvents such as ethanol, acetone, and chloroform, but have limited solubility in water[1]. Similarly, methyl 3-nitrobenzoate is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water[2][3].

Quantitative Solubility Data

The following table provides a template for presenting the experimentally determined solubility of Methyl 2-methoxy-6-nitrobenzoate in a range of common laboratory solvents at a specified temperature (e.g., 25 °C). Researchers should populate this table with their experimental findings.

| Solvent Class | Solvent | Molarity (mol/L) | Solubility (g/L) |

| Alcohols | Methanol | ||

| Ethanol | |||

| Isopropanol | |||

| Ketones | Acetone | ||

| Methyl Ethyl Ketone | |||

| Esters | Ethyl Acetate | ||

| Ethers | Diethyl Ether | ||

| Tetrahydrofuran (THF) | |||

| Hydrocarbons | n-Hexane | ||

| Toluene | |||

| Halogenated | Dichloromethane | ||

| Aqueous | Water |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the Gravimetric Method and the UV-Visible Spectroscopic Method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by directly measuring the mass of the solute dissolved in a known volume of a saturated solution.[4][5][6]

Materials:

-

Methyl 2-methoxy-6-nitrobenzoate

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Methyl 2-methoxy-6-nitrobenzoate to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) in g/L is calculated using the following formula:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

UV-Visible Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It determines solubility by measuring the concentration of the solute in a saturated solution via its absorbance.[7][8][9][10]

Materials:

-

Methyl 2-methoxy-6-nitrobenzoate

-

Selected solvents (UV-grade)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

-

Determination of λmax: Prepare a dilute solution of Methyl 2-methoxy-6-nitrobenzoate in the chosen solvent and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

Sample Withdrawal and Dilution: Withdraw a small, precise volume of the supernatant using a filtered syringe. Dilute this solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration is the solubility of the compound.

The logical relationship for selecting an appropriate solubility determination method is outlined below.

Conclusion

The solubility of Methyl 2-methoxy-6-nitrobenzoate is a fundamental physical property that dictates its application in various chemical processes. This guide provides the necessary framework for researchers to systematically determine and report this data. By employing standardized protocols such as the gravimetric and UV-Visible spectroscopic methods, reliable and reproducible solubility profiles can be established, facilitating the seamless integration of this compound into drug development and other scientific endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. 618-95-1 CAS MSDS (Methyl 3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scirp.org [scirp.org]

- 9. UV Spectrophotometric method for the identification and solubilit...: Ingenta Connect [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

Stability and Storage of Methyl 2-methoxy-6-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-methoxy-6-nitrobenzoate. The information is compiled from publicly available safety data sheets, and general chemical stability principles for aromatic nitro compounds and esters. This document is intended to serve as a valuable resource for ensuring the integrity and shelf-life of this compound in a laboratory and drug development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Methyl 2-methoxy-6-nitrobenzoate is essential for comprehending its stability profile.

| Property | Value | Reference |

| CAS Number | 77901-52-1 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | N/A |

| Melting Point | 63-65 °C | [1] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [1] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of Methyl 2-methoxy-6-nitrobenzoate. The following conditions are recommended based on available data for the compound and its structural analogs.

Storage Conditions

For optimal stability, Methyl 2-methoxy-6-nitrobenzoate should be stored under the following conditions:

| Parameter | Recommendation | Source |

| Temperature | Room Temperature | [1] |

| Atmosphere | Sealed in a dry environment | [1] |

| Container | Tightly closed container | [2][3][4] |

| Light Exposure | Protection from light is recommended for nitroaromatic compounds. | [4] |

| Ventilation | Store in a well-ventilated place. | [2][3][4] |

Incompatible Materials

To prevent degradation and potential hazardous reactions, avoid storing Methyl 2-methoxy-6-nitrobenzoate with the following classes of substances:

-

Strong Oxidizing Agents: [2][3] These can react with the molecule, potentially leading to degradation.

-

Strong Bases: Can promote hydrolysis of the ester functional group.

-

Strong Reducing Agents: May reduce the nitro group.

-

Strong Acids: Can catalyze the hydrolysis of the ester group.

Handling Precautions

When handling Methyl 2-methoxy-6-nitrobenzoate, standard laboratory safety practices should be observed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[2][3]

Caption: Recommended storage and handling workflow for Methyl 2-methoxy-6-nitrobenzoate.

Potential Degradation Pathways

While specific stability studies on Methyl 2-methoxy-6-nitrobenzoate are not extensively available in the public domain, its chemical structure suggests two primary degradation pathways under stress conditions: hydrolysis of the ester and reduction of the nitro group.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-methoxy-6-nitrobenzoic acid and methanol. The rate of hydrolysis is generally pH-dependent.[5]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group under the influence of reducing agents, forming Methyl 2-amino-6-methoxybenzoate.[5]

-

Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce degradation. The specific photoproducts for this compound have not been documented.

-

Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of irritating gases and vapors, including oxides of nitrogen.[3][6]

Caption: Potential degradation pathways for Methyl 2-methoxy-6-nitrobenzoate.

Experimental Protocols for Stability Assessment (General Methodologies)

Specific, validated stability-indicating methods for Methyl 2-methoxy-6-nitrobenzoate are not publicly documented. However, a standard approach for assessing the stability of a chemical compound involves forced degradation studies. The following are generalized protocols that can be adapted for this purpose.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.

Objective: To generate potential degradation products of Methyl 2-methoxy-6-nitrobenzoate under various stress conditions.

General Procedure:

-

Prepare stock solutions of Methyl 2-methoxy-6-nitrobenzoate in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

| Stress Condition | Example Protocol |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. |

| Oxidative Degradation | Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. |

| Thermal Degradation | Expose a solid sample of the compound to dry heat (e.g., 60-100°C) in a calibrated oven for a specified period. |

| Photostability | Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A dark control should be run in parallel. |

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Methyl 2-methoxy-6-nitrobenzoate from its potential degradation products.

Example Starting Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

-

Injection Volume: 10-20 µL.

The method would be developed and validated by injecting the samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

Caption: General workflow for experimental stability assessment.

Summary and Conclusion

Methyl 2-methoxy-6-nitrobenzoate is a stable compound under recommended storage conditions, which include a dry, room-temperature environment in a tightly sealed container, protected from light.[1] Key considerations for maintaining its stability are the avoidance of incompatible materials such as strong oxidizing agents, acids, and bases. While specific quantitative stability data and degradation kinetics for this compound are not widely published, its known functional groups suggest susceptibility to hydrolysis and reduction under stress conditions. For critical applications in research and drug development, it is highly recommended that users perform their own stability assessments, including forced degradation studies, to establish a comprehensive stability profile under their specific experimental and formulation conditions. The general methodologies provided in this guide can serve as a starting point for such investigations.

References

The Synthetic Utility of Substituted Nitrobenzoates: A Technical Guide for Research Chemistry

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzoates are a class of organic compounds characterized by a benzene ring bearing both a nitro group (-NO₂) and a benzoate ester group (-COOR). These molecules serve as highly versatile and valuable building blocks in modern organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, activating it for a variety of chemical transformations.[1][2] This, combined with the reactivity of the ester functionality, makes substituted nitrobenzoates crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][3] Their derivatives have shown a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[2][4]

This technical guide provides a comprehensive overview of the core synthetic applications of substituted nitrobenzoates, detailing key reactions, experimental protocols, and their role in medicinal chemistry.

Core Synthetic Transformations of Substituted Nitrobenzoates

The strategic placement of the nitro and ester groups on the benzene ring allows for a diverse range of chemical manipulations. The primary transformations include the reduction of the nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Reduction of Nitrobenzoates to Aminobenzoates

The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations of substituted nitrobenzoates. The resulting aminobenzoates are key precursors for a vast array of more complex molecules, including many active pharmaceutical ingredients (APIs).[3][5] Various methods have been developed to achieve this conversion, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Common reduction methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and other reducing agents like sodium dithionite.[6][7] The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.[7] For instance, catalytic hydrogenation is often preferred for its clean conversion and high yields, provided the molecule does not contain other reducible groups.[6]

| Method | Reducing Agent(s) | Solvent/Conditions | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂ gas, Pd/C (catalyst) | Methanol or Ethanol | Quantitative | Mild conditions, high yield.[6] |

| Metal/Acid Reduction | Iron powder (Fe), Acetic Acid (AcOH) | Ethanol/Water | Variable | Cost-effective, but can require harsh workup.[6] |

| Metal/Acid Reduction | Tin(II) chloride (SnCl₂), HCl | Ethanol | Good | Effective but uses a toxic metal.[7] |

| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | aq. NaOH/NH₃ | Good | Suitable for substrates soluble in aqueous base.[6] |

Experimental Protocol: Reduction of Methyl 3-Nitrobenzoate using Catalytic Hydrogenation

This protocol describes the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using hydrogen gas and a palladium on carbon catalyst.[6]

Materials:

-

Methyl 3-nitrobenzoate

-

5% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas supply

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol.

-

Carefully add 5% Pd/C catalyst to the solution (typically 0.5-2 mol%).

-

Seal the vessel and purge it with an inert gas, such as nitrogen or argon.

-

Introduce hydrogen gas into the vessel, typically at a pressure of 1-3 bar.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel again with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield methyl 3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (e.g., a halide) makes the aromatic ring susceptible to nucleophilic attack.[8][9] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[8][9]

A wide range of nucleophiles can be employed in SNAr reactions, including amines, thiols, alkoxides, and carbanions.[8] The choice of solvent is also critical, with polar aprotic solvents like DMSO and DMF being commonly used to facilitate the reaction.[8]

| Substrate | Nucleophile | Base/Solvent | Product | Typical Yield |

| Methyl 4,5-dimethyl-2-nitrobenzoate | Amine (R-NH₂) | K₂CO₃ / DMSO | 2-Amino derivative | Good to Excellent |

| Methyl 4,5-dimethyl-2-nitrobenzoate | Thiol (R-SH) | NaH / DMF | 2-Thioether derivative | Good to Excellent |

| 2,4-Dinitrochlorobenzene | Hydroxide (OH⁻) | Water | 2,4-Dinitrophenol | High |

Experimental Protocol: SNAr Reaction of Methyl 4,5-dimethyl-2-nitrobenzoate with an Amine

This protocol provides a general procedure for the reaction of an amine with an activated nitrobenzoate substrate.[8]

Materials:

-

Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq)

-

Amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

Procedure:

-

To a round-bottom flask, add methyl 4,5-dimethyl-2-nitrobenzoate and potassium carbonate.

-

Dissolve the starting materials in a minimal amount of DMSO.

-

Add the amine to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

// Reactants reactant [label=<

Activated Nitrobenzoate

Activated Nitrobenzoate

]; nucleophile [label="Nu:⁻"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex

(Resonance Stabilized)

Meisenheimer Complex

(Resonance Stabilized)

];

// Products product [label=<

Substitution Product

Substitution Product

]; leaving_group [label="LG⁻"];

// Arrows reactant -> meisenheimer [label=" + Nu:⁻ (Addition)\nRate-determining step", color="#EA4335"]; meisenheimer -> product [label=" - LG⁻ (Elimination)\nFast", color="#34A853"]; }

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Synthesis of Substituted Nitrobenzoates via Electrophilic Aromatic Substitution

The most direct and common method for preparing substituted nitrobenzoates is through the electrophilic aromatic substitution (EAS) of a corresponding benzoate ester. [1][10]The nitration of methyl benzoate is a classic example taught in organic chemistry. [11]The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [1][10] The ester group (-COOR) is an electron-withdrawing group and a meta-director. [11]Therefore, the nitration of a benzoate ester predominantly yields the 3-nitro (meta) substituted product. [1][11]

| Substrate | Reagents | Conditions | Major Product | Typical Yield |

|---|---|---|---|---|

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | Good to Excellent |

| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5 °C | 3-Nitrobenzoic acid | Good |

Experimental Protocol: Nitration of Methyl Benzoate

This protocol describes the synthesis of methyl 3-nitrobenzoate. [12] Materials:

-

Methyl benzoate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Cold water

-

Ice-cold methanol

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (e.g., a 1:1 ratio) in a flask cooled in an ice-water bath. Keep this mixture cold.

-

In a separate flask, add methyl benzoate and cool it in an ice-water bath.

-

Slowly and carefully add the cold nitrating mixture dropwise to the stirred methyl benzoate over approximately 15 minutes, ensuring the reaction temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stand for about 15 minutes.

-

Carefully pour the reaction mixture onto crushed ice (approx. 2 grams) in a beaker.

-

Stir the mixture until the ice has melted. The solid product should precipitate.

-

Isolate the crude product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the product on the filter twice with cold water, followed by two washes with ice-cold methanol to remove impurities.

-

The crude product can be purified by recrystallization from hot methanol.

Applications in Medicinal Chemistry and Drug Discovery

The structural framework of substituted nitrobenzoates is a recurring motif in compounds with significant biological activity. The nitro group, in particular, is a key pharmacophore in several antimicrobial and antitumor agents. [2][13]

Antimicrobial Activity

Substituted nitrobenzoates and their derivatives have demonstrated potent activity against a range of pathogens.

-

Antitubercular Activity: A study of 64 nitrobenzoate esters and thioesters revealed significant activity against Mycobacterium tuberculosis. [13]Compounds in the 3,5-dinitro esters series were found to be the most active. [13]This activity was not dependent on the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group. [13]* Antibacterial Activity: Certain nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a challenging nosocomial pathogen. [14][15]Similarly, other substituted nitrobenzoates have been identified with efficacy against this bacterium. [2]* Antifungal Activity: Derivatives of 3-methyl-4-nitrobenzoate have been evaluated as antifungal drug candidates. [4]Methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, in particular, showed significant activity against Candida guilliermondii. [4]

Compound Class Target Organism Key Finding Reference 3,5-Dinitrobenzoate Esters Mycobacterium tuberculosis Most potent series in a library of 64 compounds. [13] Nitro-substituted Benzothiazoles Pseudomonas aeruginosa Potent activity observed at 50µg/ml and 100µg/ml. [14][15] | 3-Methyl-4-nitrobenzoate Derivatives | Candida guilliermondii | MIC values as low as 31 µM. | [4]|

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

Conclusion

Substituted nitrobenzoates are undeniably powerful and versatile intermediates in research chemistry. Their utility stems from the dual reactivity of the nitro and benzoate functionalities, which allows for a wide array of synthetic transformations. From the foundational reduction to aminobenzoates to modern cross-coupling reactions, these compounds provide access to a vast chemical space. Their prominence in the synthesis of biologically active molecules, particularly antimicrobials, underscores their continuing importance in drug discovery and development. The methodologies and data presented in this guide offer a robust foundation for researchers looking to harness the synthetic potential of this important class of molecules.

References

- 1. aiinmr.com [aiinmr.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. benchchem.com [benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. pinn.ai [pinn.ai]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. rjptonline.org [rjptonline.org]

The Methoxy and Nitro Groups: A Dichotomy of Electronic Influence on Benzoate Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The subtle placement of a methoxy (-OCH₃) or a nitro (-NO₂) group on a benzoate ring system can dramatically alter its chemical reactivity, a principle of fundamental importance in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive analysis of the electronic effects of these two functional groups, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles that govern their influence.

Core Principles: A Tale of Two Substituents

The reactivity of a benzoate derivative, whether it be the acidity of the parent benzoic acid or the susceptibility of a benzoate ester to hydrolysis, is dictated by the electron density at the carboxylic acid or ester functional group. The methoxy and nitro groups represent two opposing electronic influences:

-

The Methoxy Group (-OCH₃): Characterized as an electron-donating group (EDG) , the methoxy group exerts its influence primarily through the resonance effect (also known as the mesomeric effect). The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[1] This increased electron density destabilizes the conjugate base of benzoic acid, making it a weaker acid, and deactivates the carbonyl carbon of a benzoate ester towards nucleophilic attack.[2] However, the oxygen atom is also electronegative, leading to a weaker, opposing inductive effect that withdraws electron density.[1] The resonance effect is generally dominant, especially when the methoxy group is at the para position.[1]

-

The Nitro Group (-NO₂): In stark contrast, the nitro group is a powerful electron-withdrawing group (EWG) . It exerts a strong inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a potent resonance effect , withdrawing electron density from the benzene ring and delocalizing it onto the oxygen atoms of the nitro group.[3] This withdrawal of electron density stabilizes the conjugate base of benzoic acid, thereby increasing its acidity.[3] In the case of a benzoate ester, the electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

These electronic effects can be visualized through the following logical flow:

Quantitative Analysis: pKa Values and Hydrolysis Rates

The electronic influence of methoxy and nitro groups can be quantified by examining their impact on the acid dissociation constant (pKa) of benzoic acid and the rate of hydrolysis of benzoate esters.

Acidity of Substituted Benzoic Acids (pKa)

A lower pKa value indicates a stronger acid. The data clearly shows that the electron-withdrawing nitro group increases the acidity of benzoic acid, while the electron-donating methoxy group decreases its acidity.

| Substituent Position | Methoxy (-OCH₃) pKa | Nitro (-NO₂) pKa |

| ortho | 4.09 | 2.17 |

| meta | 4.09 | 3.45 |

| para | 4.47[4] | 3.44 |

| Unsubstituted | 4.20[4] | 4.20[4] |

Note: pKa values are for aqueous solutions at 25°C. Values are compiled from various sources and may show slight variations.

Alkaline Hydrolysis of Substituted Phenyl Benzoates

The rate of alkaline hydrolysis of esters is a measure of the electrophilicity of the carbonyl carbon. A higher rate constant (k) indicates a more reactive ester. The data below for the alkaline hydrolysis of para-substituted phenyl benzoates demonstrates that the nitro group significantly accelerates the reaction, while the methoxy group retards it.

| Substituent on Phenyl Group | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Relative Rate (k/k₀) |

| p-Nitro | 10.8 | ~153 |

| p-Methoxy | 0.0706 | ~1.0 |

| Unsubstituted (H) | 0.0706 (reference) | 1.0 |

Note: Data is for the alkaline hydrolysis of substituted phenyl benzoates in aqueous 0.5 M Bu₄NBr at 25°C.[5] The unsubstituted rate is used as the reference (k₀).

The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that quantitatively describes the effect of substituents on reaction rates.[6] For the hydrolysis of benzoate esters, a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing groups.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted benzoic acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[7]

Materials:

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers (100 mL)

-

Volumetric flasks

-

Substituted benzoic acid (e.g., 4-methoxybenzoic acid, 4-nitrobenzoic acid)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Buffer solutions (pH 4, 7, and 10) for pH meter calibration

Procedure:

-

Calibrate the pH meter: Use the standard buffer solutions to calibrate the pH meter according to the manufacturer's instructions.

-

Prepare the acid solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a co-solvent like ethanol or acetonitrile can be used, but this will affect the absolute pKa value.[6]

-

Set up the titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.

-

Titrate the solution: Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH has stabilized well beyond the equivalence point.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to determine this point more accurately.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[7]

-

Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

The alkaline hydrolysis of certain benzoate esters, such as p-nitrophenyl benzoate, can be conveniently monitored using UV-Vis spectrophotometry because the product, p-nitrophenoxide, has a strong absorbance at a different wavelength than the reactant ester.[8]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Thermostatted cell holder

-

Stopwatch

-

Micropipettes

-

Substituted p-nitrophenyl benzoate ester (e.g., p-nitrophenyl-p-methoxybenzoate, p-nitrophenyl-p-nitrobenzoate)

-

Buffer solution (e.g., pH 10)

-

Solvent (e.g., acetonitrile or DMSO, if necessary to dissolve the ester)

Procedure:

-

Prepare stock solutions: Prepare a stock solution of the benzoate ester in a suitable solvent and a stock solution of the buffer.

-

Determine the wavelength of maximum absorbance (λmax): Prepare a solution of the expected product (e.g., p-nitrophenol in the basic buffer) and scan its absorbance from ~200-500 nm to determine the λmax of the phenoxide ion.

-

Set up the kinetic run:

-

Equilibrate the buffer solution to the desired temperature in the thermostatted cell holder of the spectrophotometer.

-

Set the spectrophotometer to measure absorbance at the λmax of the product.

-

Blank the instrument with the buffer solution.

-

-

Initiate the reaction: Add a small, known volume of the ester stock solution to the cuvette containing the buffer, quickly mix, and start the stopwatch and data acquisition simultaneously.

-

Monitor the reaction: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics if the concentration of the base (from the buffer) is in large excess.

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

-

The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the hydroxide ion.

-

Conclusion

The electronic effects of methoxy and nitro groups on the reactivity of benzoates are a clear illustration of the principles of physical organic chemistry. The electron-donating methoxy group decreases acidity and slows nucleophilic attack on the ester carbonyl, while the electron-withdrawing nitro group has the opposite effect. A thorough understanding of these substituent effects is crucial for the rational design of molecules with tailored properties, a cornerstone of modern drug development and chemical research. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals in these fields.

References

- 1. Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 2-methoxy-6-nitrobenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-methoxy-6-nitrobenzoate, a key building block in the development of various pharmaceutical compounds and fine chemicals. Two common and effective esterification methods starting from 2-methoxy-6-nitrobenzoic acid are presented: Fischer Esterification and a method utilizing thionyl chloride.

Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-methoxy-6-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 180 | 53967-73-0[1] |

| Methanol | CH₄O | 32.04 | -98 | 67-56-1 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 7664-93-9 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104 | 7719-09-7 |

| Methyl 2-methoxy-6-nitrobenzoate | C₉H₉NO₅ | 211.17 | Not available | 77901-52-1 |

Characterization Data for Methyl 2-methoxy-6-nitrobenzoate

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 165.8 (C=O), 152.1 (C-OCH₃), 148.5 (C-NO₂), 132.8, 128.5, 125.4, 118.2 (Ar-C), 56.4 (OCH₃), 52.8 (COOCH₃) |

Experimental Protocols

Two primary methods for the synthesis of Methyl 2-methoxy-6-nitrobenzoate are detailed below.

Method 1: Fischer Esterification

This classic method employs an acid catalyst to promote the esterification of the carboxylic acid with methanol.

Reagents and Quantities:

| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |

| 2-methoxy-6-nitrobenzoic acid | 197.14 | 5.0 g | 1.0 |

| Methanol | 32.04 | 50 mL | Excess |

| Concentrated Sulfuric Acid | 98.08 | 1 mL | Catalytic |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-nitrobenzoic acid (5.0 g).

-

Add methanol (50 mL) to the flask and stir the suspension.

-

Carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure Methyl 2-methoxy-6-nitrobenzoate.

Expected Yield: 75-85%

Method 2: Esterification using Thionyl Chloride

This method proceeds via the formation of a more reactive acyl chloride intermediate.

Reagents and Quantities:

| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |

| 2-methoxy-6-nitrobenzoic acid | 197.14 | 5.0 g | 1.0 |

| Thionyl Chloride | 118.97 | 2.5 mL | 1.5 |

| Methanol | 32.04 | 30 mL | Excess |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxy-6-nitrobenzoic acid (5.0 g) in dry dichloromethane (50 mL).

-

Add thionyl chloride (2.5 mL) dropwise to the suspension at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

To the resulting crude acyl chloride, carefully add methanol (30 mL) at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography as described in Method 1.

Expected Yield: 85-95%

Visualized Workflows

Caption: Workflow for Fischer Esterification.

Caption: Workflow for Esterification via Thionyl Chloride.

References

Application Notes and Protocols: Step-by-Step Nitration of a Methyl Benzoate Derivative

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the nitration of methyl benzoate, a foundational example of electrophilic aromatic substitution. The protocols detailed herein outline the synthesis of methyl 3-nitrobenzoate, an important intermediate in the development of various pharmaceuticals and other fine chemicals.[1][2][3]

The ester functional group of methyl benzoate deactivates the aromatic ring and directs the incoming electrophilic nitronium ion (NO₂⁺) to the meta position.[2][4][5] This regioselectivity is a key concept in aromatic chemistry. The reaction is typically performed using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3][6] Sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.[2][3][4][7]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and purification of methyl 3-nitrobenzoate.

Materials:

| Reagent/Apparatus | Specifications |

| Methyl benzoate | Reagent grade |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Concentrated Nitric Acid (HNO₃) | 70% |

| Ethanol | 95% or absolute |

| Methanol | Reagent grade |

| Crushed Ice | |

| Distilled Water | |

| Conical flasks/Erlenmeyer flasks | Various sizes (50 mL, 100 mL, 150 mL) |

| Test tubes | |

| Beakers | Various sizes |

| Graduated cylinders | 10 mL |

| Pasteur pipettes/Dropping pipettes | |

| Stir bar and stir plate | |

| Ice bath | |

| Buchner funnel and filter flask | |

| Filter paper | |

| Watch glass | |

| Melting point apparatus |

Safety Precautions:

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3][5][8] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

The nitration reaction is exothermic.[1][5] Strict temperature control is crucial to prevent the formation of byproducts and ensure safety.[5][9]

-

Ethanol and methanol are flammable.[8] Avoid open flames during recrystallization.

Protocol 1: Nitration of Methyl Benzoate

-

In a 50 cm³ dry conical flask, place 2.0 g of methyl benzoate.[6]

-

Carefully and slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[6]

-

Cool this mixture in an ice-water bath.[6]

-

In a separate dry test tube, prepare the nitrating mixture by cautiously adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid.[6][8] Cool this nitrating mixture in the ice-water bath.[6][8]

-

Using a dropping pipette, add the chilled nitrating mixture dropwise to the cold solution of methyl benzoate and sulfuric acid over approximately 15 minutes.[6][8] Maintain the temperature of the reaction mixture below 6 °C throughout the addition.[6][8]

-

Once the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.[6][8]

-

Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[6] The product, methyl 3-nitrobenzoate, will precipitate as a solid.[6]

-

Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Buchner funnel.[6][10]

-

Wash the crude product with a small amount of ice-cold water to remove residual acid.[6][10]

Protocol 2: Purification by Recrystallization

Two common solvent systems for the recrystallization of methyl 3-nitrobenzoate are an ethanol/water mixture and methanol.[11]

Method A: Recrystallization from Ethanol/Water [6]

-

Transfer the crude solid into a small conical flask.

-

Add approximately 10 cm³ of distilled water and heat the mixture to just below boiling. The solid may melt into an oil.[6]

-

Add hot ethanol dropwise while stirring until the oily substance completely dissolves.[6]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[6]

-

Collect the purified crystals by vacuum filtration.[6]

-

Dry the crystals, for instance, in a low-temperature oven (below 50 °C).[6]

Method B: Recrystallization from Methanol [7][11]

-

Place the crude product in a clean Erlenmeyer flask.

-

Add a minimal amount of hot methanol to dissolve the solid.[7]

-

Once dissolved, allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[7]

-

Isolate the purified crystals by vacuum filtration.[7]

-

Wash the crystals with a small volume of ice-cold methanol.[7][12]

-

Allow the crystals to dry completely.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Value | Reference |

| Methyl Benzoate | 2.0 g | [6] |

| Concentrated H₂SO₄ (for substrate) | 4.0 cm³ | [6] |

| Concentrated HNO₃ (for nitrating mix) | 1.5 cm³ | [6] |

| Concentrated H₂SO₄ (for nitrating mix) | 1.5 cm³ | [6] |

| Reaction Temperature | < 6 °C | [6][8] |

| Addition Time | ~15 minutes | [6][8] |

| Room Temperature Stir Time | 15 minutes | [6][8] |

Table 2: Product Characterization

| Property | Expected Value | Reference |

| Product Name | Methyl 3-nitrobenzoate | [6] |

| Appearance | Pale yellow or white solid | [13] |

| Melting Point | 78 °C | [8][9][11] |

| IR (C=O stretch) | ~1715-1725 cm⁻¹ | [5][12] |

| IR (NO₂ stretch) | ~1520-1530 and 1350 cm⁻¹ | [5][12] |

| ¹³C NMR (Carbonyl C) | ~164 ppm | [14] |

| ¹³C NMR (Methyl C) | ~52 ppm | [14] |

Visualizations

References

- 1. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pinn.ai [pinn.ai]

- 4. webassign.net [webassign.net]

- 5. echemi.com [echemi.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. ochem.weebly.com [ochem.weebly.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. southalabama.edu [southalabama.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. aiinmr.com [aiinmr.com]

Application Notes and Protocols: The Strategic Use of Methyl 2-methoxy-6-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-methoxy-6-nitrobenzoate as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the methoxy, nitro, and methyl ester functional groups on the aromatic ring makes this compound a valuable precursor for the construction of complex molecular architectures, particularly substituted anilines, which are pivotal in drug discovery and development.

The primary synthetic transformation for Methyl 2-methoxy-6-nitrobenzoate in a pharmaceutical context is the reduction of the nitro group to a primary amine, yielding Methyl 2-amino-6-methoxybenzoate. This resulting substituted aniline is a key intermediate for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a robust guide for reaction development and optimization.

Key Synthetic Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental step that unlocks the synthetic potential of Methyl 2-methoxy-6-nitrobenzoate. This transformation is most commonly achieved through catalytic hydrogenation or chemical reduction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 2-amino-6-methoxybenzoate

This protocol is adapted from established procedures for the reduction of substituted nitrobenzoates and offers a clean and efficient method for the synthesis of the corresponding aniline.

Materials:

-

Methyl 2-methoxy-6-nitrobenzoate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl acetate (or Methanol, or Ethanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, dissolve Methyl 2-methoxy-6-nitrobenzoate (1.0 eq) in ethyl acetate (or another suitable solvent).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 2-amino-6-methoxybenzoate.

-

The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction using Iron in Acetic Acid

This protocol provides an alternative to catalytic hydrogenation and is particularly useful for large-scale synthesis. It is adapted from a procedure used in the synthesis of Gefitinib.[1]

Materials:

-

Methyl 2-methoxy-6-nitrobenzoate

-

Iron powder (Fe)

-

Acetic acid

-

Methanol

-

Water

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine

Equipment:

-

Round-bottom flask with a condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add acetic acid and powdered iron. Stir the resulting suspension for 15 minutes at 50°C under an inert atmosphere.

-

Dissolve Methyl 2-methoxy-6-nitrobenzoate (1.0 eq) in methanol and add this solution dropwise to the stirred iron suspension.

-